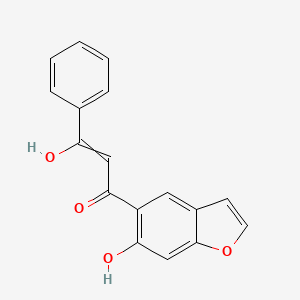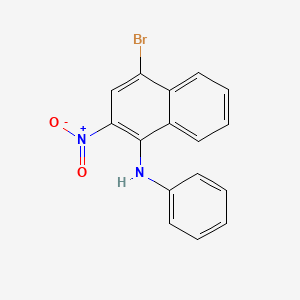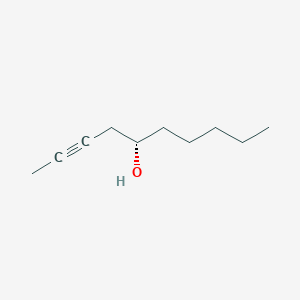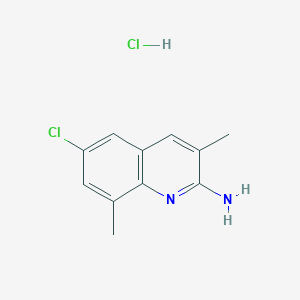
2-Amino-6-chloro-3,8-dimethylquinoline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-6-chloro-3,8-dimethylquinoline hydrochloride is a chemical compound with the molecular formula C11H12Cl2N2. It is primarily used in research settings, particularly in the fields of chemistry and biology . This compound is known for its unique structure, which includes a quinoline backbone substituted with amino, chloro, and methyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-chloro-3,8-dimethylquinoline hydrochloride typically involves the reaction of 6-chloro-3,8-dimethylquinoline with ammonia or an amine source under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and purity. The use of advanced purification techniques, such as crystallization and chromatography, is common to achieve the required quality standards for research applications .
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-chloro-3,8-dimethylquinoline hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the chloro group to other substituents, such as hydrogen or alkyl groups.
Substitution: The amino and chloro groups can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide or ammonia can be employed under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dechlorinated quinoline derivatives .
Scientific Research Applications
2-Amino-6-chloro-3,8-dimethylquinoline hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Research into potential therapeutic applications, such as antimicrobial and anticancer properties, is ongoing.
Mechanism of Action
The mechanism of action of 2-Amino-6-chloro-3,8-dimethylquinoline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
7-Chloro-3,8-dimethylquinoline: Similar in structure but lacks the amino group.
6-Chloro-2,8-dimethylquinoline-3-carboxylic acid ethyl ester: Contains a carboxylic acid ester group instead of an amino group.
Uniqueness
2-Amino-6-chloro-3,8-dimethylquinoline hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
1173263-52-9 |
|---|---|
Molecular Formula |
C11H12Cl2N2 |
Molecular Weight |
243.13 g/mol |
IUPAC Name |
6-chloro-3,8-dimethylquinolin-2-amine;hydrochloride |
InChI |
InChI=1S/C11H11ClN2.ClH/c1-6-4-9(12)5-8-3-7(2)11(13)14-10(6)8;/h3-5H,1-2H3,(H2,13,14);1H |
InChI Key |
UHYCVYUJJALBBI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1N=C(C(=C2)C)N)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2-[(2-Methylpentan-3-yl)oxy]phenyl}thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12628485.png)
![N-[(7R)-10-[[(1R,4aS)-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl]methylamino]-1,2,3-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide](/img/structure/B12628486.png)

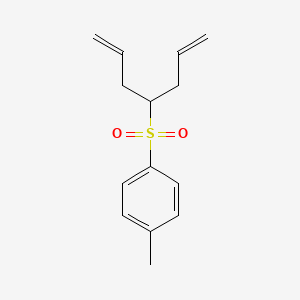
![5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluoro-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B12628498.png)
![5-Methyl-N-[2-(methylsulfanyl)phenyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12628499.png)
![N-(2-fluorophenyl)-2-((8-phenyl-2,3,4,8-tetrahydropyrazolo[4,3-e]pyrimido[1,2-c]pyrimidin-6-yl)thio)acetamide](/img/structure/B12628501.png)
![2-Naphthalenecarboxylic acid, 4-hydroxy-7-[4-(trifluoromethoxy)phenyl]-, ethyl ester](/img/structure/B12628502.png)
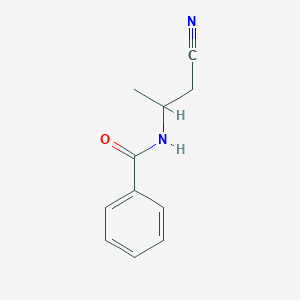
![Ethyl 2-(5-fluorobenzo[D]oxazol-2-YL)acetate](/img/structure/B12628516.png)
![3-Methyl-7-phenyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione](/img/structure/B12628522.png)
